molecular formula C12H14N2O2 B1428908 2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 1339385-93-1

2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No. B1428908
M. Wt: 218.25 g/mol
InChI Key: VXDNPRNPYKOCOX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s occurrence in nature or its applications in industry .


Synthesis Analysis

The synthesis of a compound refers to the chemical reactions used to construct it. This can involve multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within it. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These can be determined through various laboratory tests .

Scientific Research Applications

Photocarboxylation of Benzylic C–H Bonds

Research by Meng et al. (2019) demonstrated a visible-light-mediated carboxylation of benzylic C–H bonds with CO2 to produce 2-arylpropionic acids under metal-free conditions. This methodology could potentially be applied to the synthesis of derivatives of 2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid, exploring eco-friendly synthesis routes for pharmaceutical intermediates (Meng et al., 2019).

Synthesis of Biological-Based Nano Organo Solid Acids

Zolfigol et al. (2015) designed and synthesized novel nano organocatalysts, which were used in the synthesis of complex organic molecules under mild and green conditions. The methodologies developed could be relevant for the synthesis and functionalization of benzodiazole carboxylic acids, indicating the potential for creating bioactive molecules or materials with specific properties (Zolfigol et al., 2015).

Antimicrobial Activity of Pyridine Derivatives

Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the ongoing interest in developing novel compounds for antimicrobial applications. This suggests that derivatives of 2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid might also be investigated for their potential antimicrobial properties, contributing to the search for new antibacterial and antifungal agents (Patel et al., 2011).

Safety And Hazards

The safety and hazards of a compound describe its potential effects on human health and the environment. This can include its toxicity, flammability, and potential for causing disease .

properties

IUPAC Name

2-(2-methylpropyl)-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7(2)6-10-13-9-5-3-4-8(12(15)16)11(9)14-10/h3-5,7H,6H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDNPRNPYKOCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C=CC=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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